molecular formula C9H11F2NO2 B15312713 2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol

2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol

Cat. No.: B15312713
M. Wt: 203.19 g/mol
InChI Key: VJIIIIBLGLDHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol is an ethanolamine derivative featuring a phenyl ring substituted with a difluoromethoxy group at the ortho (2-) position. The compound’s molecular formula is C₉H₁₁F₂NO₂, with a molecular weight of 203.188 g/mol. Its structure combines a polar ethanolamine backbone with a lipophilic difluoromethoxy substituent, making it a candidate for pharmacological studies targeting receptors like FFAR1/FFAR4 or 5-HT2A .

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-1-[2-(difluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,7,9,13H,5,12H2

InChI Key

VJIIIIBLGLDHOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Difluoromethoxy Substitution

The position of the difluoromethoxy group on the phenyl ring significantly influences electronic and steric properties:

Compound Name Substituent Position Molecular Formula Molecular Weight Key Characteristics Reference
2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol Ortho (2-) C₉H₁₁F₂NO₂ 203.188 Potential steric hindrance near the ethanolamine group; may affect hydrogen bonding. Target
2-Amino-1-[3-(difluoromethoxy)phenyl]ethanol Meta (3-) C₉H₁₁F₂NO₂ 203.188 Reduced steric effects compared to ortho isomer; electronic effects dominate.
2-Amino-1-[4-(difluoromethoxy)phenyl]ethanol Para (4-) C₉H₁₁F₂NO₂ 203.188 Symmetrical substitution; enhanced dipole moment due to para orientation.
  • Ortho vs. Meta/Para : The ortho isomer may exhibit lower solubility in polar solvents due to steric crowding near the hydroxyl group. In contrast, the para isomer’s symmetrical structure could improve crystallinity .

Fluorinated Phenyl Analogs: Difluoromethoxy vs. Direct Fluorine Substitution

Fluorine substituents modulate lipophilicity and metabolic stability:

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics Reference
2-Amino-1-[2,5-difluorophenyl]ethanol 2,5-Difluoro C₈H₉F₂NO 185.16 Higher lipophilicity; lacks the oxygen atom in difluoromethoxy, reducing polarity.
2-Amino-1-phenylethanol No substituent C₈H₁₁NO 137.18 Lower molecular weight; increased polarity due to unsubstituted phenyl ring.
  • Difluoromethoxy vs. Fluorine : The difluoromethoxy group introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to direct fluorine substitution. This may improve water solubility and receptor-binding affinity .

Functional Group Variations: Ethanolamine Derivatives

Modifications to the ethanolamine backbone or phenyl ring alter reactivity and applications:

Compound Name Functional Group Molecular Formula Key Characteristics Reference
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-one Ketone instead of ethanol C₉H₉F₂NO₂ Reduced polarity; ketone group may decrease metabolic stability.
2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethanol Benzylamino substituent C₁₆H₁₇F₂NO₂ Increased steric bulk; potential for enhanced receptor selectivity.
2-Amino-1-(2-benzyl-4-n-hexylphenyl)-1-ethanol oxalate (20d) Alkyl/aryl substituents C₂₃H₃₁NO₃ Higher lipophilicity due to hexyl chain; melting point 164–166°C.
  • Biological Implications: The ethanolamine hydroxyl group in the target compound is critical for hydrogen bonding in receptor interactions, whereas ketone derivatives (e.g., ) may exhibit different binding profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.